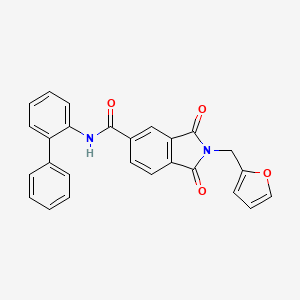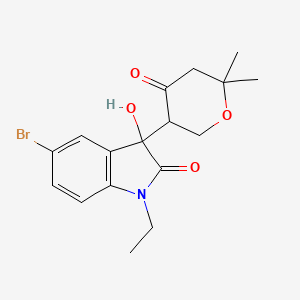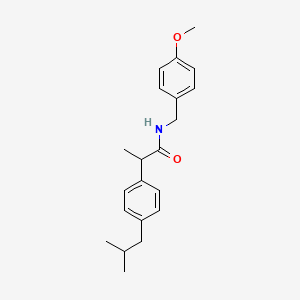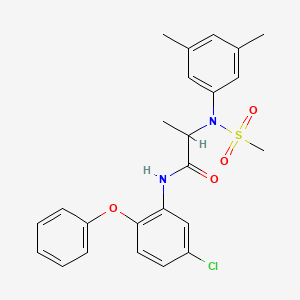![molecular formula C16H23N3O2 B4194564 1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4194564.png)
1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane
Übersicht
Beschreibung
1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 1993 by Sterling Winthrop Inc. and has since been studied for its potential therapeutic applications.
Wirkmechanismus
1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane 55,212-2 acts as a cannabinoid receptor agonist, binding to both the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of MAP kinase pathways.
Biochemical and Physiological Effects:
This compound 55,212-2 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane 55,212-2 in lab experiments is its well-characterized pharmacology and mechanism of action. This allows researchers to study the effects of cannabinoid receptor activation in a controlled and reproducible manner. However, one limitation is the potential for off-target effects, as this compound 55,212-2 may interact with other receptors and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane 55,212-2. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for addiction and substance abuse disorders. Additionally, further research is needed to fully understand the mechanisms underlying its therapeutic effects and to develop more selective and potent cannabinoid receptor agonists.
Wissenschaftliche Forschungsanwendungen
1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane 55,212-2 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
1-(2-nitro-5-pyrrolidin-1-ylphenyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)15-8-7-14(17-9-5-6-10-17)13-16(15)18-11-3-1-2-4-12-18/h7-8,13H,1-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMIWWTONUMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-pyrrolidinylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4194485.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4194492.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4194511.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4194518.png)
![1-(4-fluorophenyl)-3-[4-(methylthio)phenyl]-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4194533.png)
![dimethyl 5-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]isophthalate](/img/structure/B4194534.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4194551.png)

![7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide](/img/structure/B4194578.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4194586.png)
![2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4194588.png)